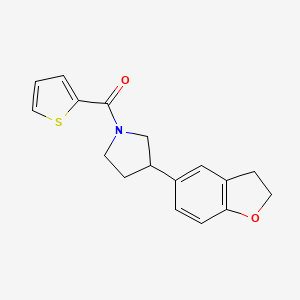

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine

Description

Properties

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c19-17(16-2-1-9-21-16)18-7-5-14(11-18)12-3-4-15-13(10-12)6-8-20-15/h1-4,9-10,14H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXJQWAMJUISHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

- Chemical Formula : C₁₃H₁₃NO₂S

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzofuran and a thiophene moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds featuring benzofuran and thiophene derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, similar compounds have shown activity against various cancer cell lines, including breast cancer and leukemia cells.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 12.5 | Apoptosis induction |

| Compound B | Leukemia | 9.8 | Cell cycle arrest |

| Target Compound | Various | TBD | TBD |

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin receptors. For example, some derivatives have been shown to enhance serotoninergic neurotransmission, which could be beneficial in treating mood disorders.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. The presence of the thiophene group is known to enhance activity against bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with various receptors, including serotonin receptors, may lead to enhanced neurotransmission and mood elevation.

- Apoptotic Pathways : Induction of apoptotic pathways in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism or microbial growth.

Case Studies

A recent study investigated the anticancer effects of a related compound in vitro and in vivo. The results showed that treatment with the compound resulted in a significant reduction in tumor size in mouse models while exhibiting minimal toxicity to normal cells.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Key Structural and Functional Differences:

Acyl Group Variations: The thiophene-2-carbonyl group in the target compound introduces a sulfur atom, which may influence redox properties and binding affinity compared to oxygen-rich analogs like the oxane-4-carbonyl derivative .

Electronic Effects :

- The 3-fluoro-4-methoxybenzoyl substituent (CAS 2097883-36-6) combines electron-withdrawing (F) and electron-donating (OCH₃) groups, creating a polarized acyl moiety that may alter dipole moments or hydrogen-bonding capacity compared to the thiophene-based target .

Bioactivity Implications: 5-APDB () shares the dihydrobenzofuran core but replaces the acyl group with a primary amine.

Physicochemical Properties :

- The oxane-4-carbonyl analog (CAS 2097863-07-3) incorporates a tetrahydropyran ring, which could improve aqueous solubility relative to the thiophene-containing target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.